molecular formula C11H12Cl2N2 B11718008 7-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole Hydrochloride

7-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole Hydrochloride

Cat. No.: B11718008
M. Wt: 243.13 g/mol
InChI Key: OFBIUNZAFLPJCP-UHFFFAOYSA-N
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Description

7-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole Hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of various diseases due to its unique chemical structure and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole Hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields the tricyclic indole structure, which can then be further modified to introduce the chlorine atom at the 7-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: Halogen atoms, such as chlorine, can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole Hydrochloride involves its interaction with specific molecular targets and pathways. It has been shown to bind to the active site of c-Met, a receptor tyrosine kinase involved in various cellular processes, including proliferation and survival . This binding inhibits the receptor’s activity, leading to reduced tumor cell growth and increased apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the chlorine atom at the 7-position in 7-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole Hydrochloride enhances its biological activity and specificity compared to its analogs. This modification allows for stronger binding to molecular targets and improved therapeutic potential.

Properties

Molecular Formula

C11H12Cl2N2

Molecular Weight

243.13 g/mol

IUPAC Name

7-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride

InChI

InChI=1S/C11H11ClN2.ClH/c12-7-1-2-8-9-3-4-13-6-11(9)14-10(8)5-7;/h1-2,5,13-14H,3-4,6H2;1H

InChI Key

OFBIUNZAFLPJCP-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C3=C(N2)C=C(C=C3)Cl.Cl

Origin of Product

United States

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